molecular formula C5H3ClN4 B1583625 4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine CAS No. 36258-82-9

4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine

Cat. No. B1583625
CAS RN: 36258-82-9
M. Wt: 154.56 g/mol
InChI Key: RUTXJCPJDJUCDS-UHFFFAOYSA-N
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Description

“4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine” is a compound that belongs to the class of triazolopyridines . It is an organic sensitizer for high-performance solar cells due to the formation of a D-A-π-A organic core where D is the electron donor, A is the electron acceptor, and π is the conjugated spacer between them .


Synthesis Analysis

The synthesis of triazolopyridines and its derivatives involves various synthetic approaches. For instance, the synthesis of triazolothiadiazine and its derivatives involves the reaction of Schiff’s bases with ethyl chloroacetate in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine” can be viewed using Java or Javascript . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine” include a density of 1.7±0.1 g/cm3, boiling point of 458.1±25.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, and a molar refractivity of 37.7±0.3 cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of various derivatives of 3H-[1,2,3]triazolo[4,5-c]pyridine has been explored, utilizing methods such as nucleophilic substitution and treatment with hydrazine hydrate and carbon disulfide. These studies include a focus on novel heterocyclic systems, demonstrating the versatility and adaptability of these compounds in synthetic chemistry (Mozafari et al., 2016).
  • Density Functional Theory (DFT) studies are employed to analyze the regioselectivity of ring closures, aiding in the accurate prediction and characterization of the synthesized compounds (Mozafari et al., 2016).

Crystal Structure Determination

  • X-ray diffraction analysis plays a significant role in determining the crystal structure of various 1,2,4-triazolo[4,3-a]pyridine compounds. This includes analyzing the spatial arrangement and molecular conformation, crucial for understanding the chemical behavior and potential applications of these compounds (Wang et al., 2018).

Biological Activities

  • Some derivatives of 1,2,4-triazolo[4,3-a]pyridine exhibit antifungal activities, indicating potential applications in agricultural or pharmaceutical fields. The inhibitory effects on various fungal species highlight the bioactivity of these compounds (Wang et al., 2018).
  • Additionally, GPR119 agonists derived from 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives are being researched for their potential in medical applications, with a focus on improving solubility for better therapeutic outcomes (Matsuda et al., 2017).

Herbicidal Applications

  • 1,2,4-Triazolo[4,3-a]pyridine derivatives are being investigated for their herbicidal activities. Some compounds in this series have shown efficacy against various weed species, indicating their potential as novel herbicides (Liu et al., 2015).

Methodological Advancements

  • Novel methodologies for synthesizing and diversifying triazolopyridines are being developed. This includes the use of microwave-assisted synthesis and cyclization techniques, enhancing the efficiency and environmental friendliness of the production process (Zhang et al., 2015).

properties

IUPAC Name

4-chloro-2H-triazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTXJCPJDJUCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300808
Record name 4-chloro-3h-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine

CAS RN

36258-82-9
Record name 36258-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-3h-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Franchetti, L Messini, L Cappellacci… - Antiviral Chemistry …, 1993 - journals.sagepub.com
The syntheses of 4-amino-1-(β-D-ribofuranosyl)-1H-1,2,3-triazolo[4,5-c]pyridine (8-aza-3-deazaadenosine, 1), 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-1,2,3-triazolo[4,5-c]…
Number of citations: 16 journals.sagepub.com

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